7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
Description
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with bromine and chlorine substituents at the 7 and 3 positions, respectively
Properties
CAS No. |
1020036-52-5 |
|---|---|
Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with pyridine derivatives and triazole precursors.
Bromination and Chlorination: The introduction of bromine and chlorine atoms can be achieved through electrophilic halogenation reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Chlorination can be performed using chlorine gas or thionyl chloride.
Cyclization: The triazole ring can be formed through cyclization reactions involving hydrazine derivatives and nitriles or amidines under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine often involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods may utilize automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms in 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazolopyridine, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel ligands for catalysis and coordination chemistry.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with enzymes and receptors to design drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives can be incorporated into polymers and coatings to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the case of receptor interactions, it can act as an agonist or antagonist, influencing signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-c]pyridine: Similar structure but with a different ring fusion pattern.
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-b]benzene: Features a benzene ring instead of a pyridine ring.
Uniqueness
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
